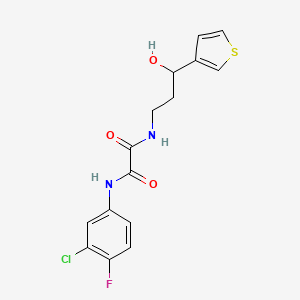

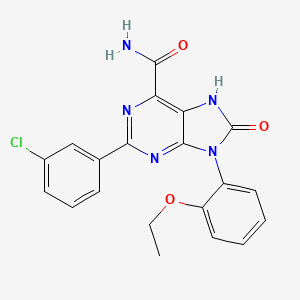

![molecular formula C20H15F3N2O2S B2365681 1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-91-9](/img/structure/B2365681.png)

1-Benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

A series of novel {5-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives has been synthesized with high yields . The synthesis was characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR spectrum . The structure demonstrated the characteristic singlet at 12.4 ppm, doublet at 4.73 ppm, and triplet at 2.53 attributed to chelated phenolic hydrogen of the ortho hydroxy group, O–CH2-, and ≡CH, respectively .Chemical Reactions Analysis

Benzofuran based 1,4-disubstituted 1,2,3-triazoles were successfully synthesized by a 5-step protocol . Hydroquinone was reacted with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid to give hydroquinone diacetate .Physical and Chemical Properties Analysis

The empirical formula of this compound is C15H10O2 . Its molecular weight is 222.24 . The compound is characterized by IR, NMR, and mass spectroscopy, and elemental analysis .Scientific Research Applications

Benzofuran Derivatives in Catalysis

Catalyst- and Solvent-Free Synthesis : A study developed an efficient approach for the regioselective synthesis of heterocyclic amides using a catalyst- and solvent-free condition, highlighting the potential of benzofuran derivatives in facilitating environmentally friendly chemical reactions (Moreno-Fuquen et al., 2019).

Antimicrobial and Antiviral Activities

Novel Benzofuran-Based Analogues : Research on benzofuran derivatives, such as the synthesis of novel chalcone and 1,4-benzodiazepine analogues, has shown promising antimicrobial and antiviral activities. These compounds were tested in vitro, and some showed potent antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Shankar et al., 2016).

Synthesis and Characterization

Facile Synthesis of Benzofuran Derivatives : A study described a straightforward synthesis method for benzofuran derivatives, utilizing ultrasound-assisted reactions. This method provides easy access to these compounds, which are of interest for their various potential applications in pharmaceuticals and materials science (Zhang et al., 2012).

Applications in Neuroscience

Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists : Benzimidazole derivatives, closely related to benzofurans, have been investigated for their potential as selective antagonists of the NMDA receptor, which is significant in neuroscience and pharmacology for addressing neurological conditions (Borza et al., 2007).

Chemical Properties and Reactions

New Preparation Methods and Structural Analysis : Research on benzimidazole compounds, which share structural similarities with benzofurans, has led to the development of new synthesis methods and detailed structural analyses using techniques like X-ray crystallography, providing insights into the chemical properties and potential applications of these compounds (Miranda et al., 2009).

Safety and Hazards

Future Directions

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on further understanding the biological activities and potential therapeutic applications of these compounds.

Mechanism of Action

Target of Action

Benzofuran derivatives have been known to exhibit a wide range of biological activities, including antimicrobial , analgesic , antitumor , antihyperglycemic , antiparasitic , and kinase inhibiting activities.

Mode of Action

It’s known that benzofuran derivatives can interact with their targets through various mechanisms, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit kinase activity , which can affect cell signaling pathways.

Biochemical Pathways

These could include pathways related to cell growth, inflammation, glucose metabolism, and parasitic infection .

Result of Action

Benzofuran derivatives have been found to exhibit cytotoxic activity against certain cell lines , suggesting that they may induce cell death in these cells. They also demonstrate high antimicrobial activity .

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-6-3-4-13(10-15)12-28-19-24-8-9-25(19)18(26)17-11-14-5-1-2-7-16(14)27-17/h1-7,10-11H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNJHWJUMXPEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

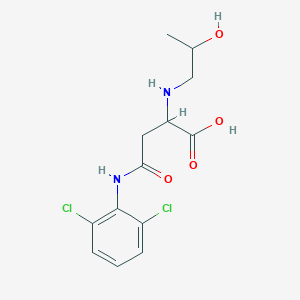

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

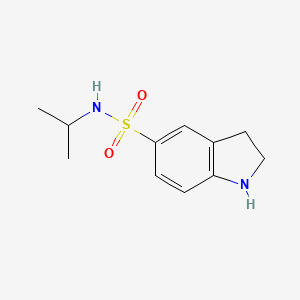

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)

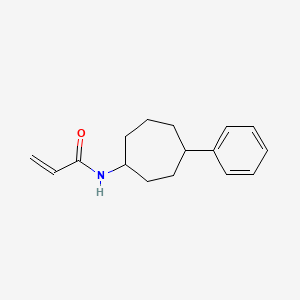

![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)